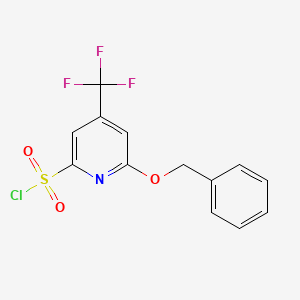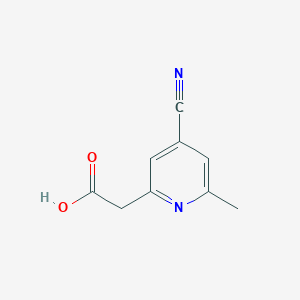
(4-Cyano-6-methylpyridin-2-YL)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Cyano-6-methylpyridin-2-YL)acetic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a cyano group (-CN) and a methyl group (-CH₃) attached to the pyridine ring, along with an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyano-6-methylpyridin-2-YL)acetic acid can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, followed by cooling to room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4-Cyano-6-methylpyridin-2-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions include carboxylic acids, amine derivatives, and substituted pyridine compounds. These products can further undergo additional transformations to yield more complex molecules.
Aplicaciones Científicas De Investigación
(4-Cyano-6-methylpyridin-2-YL)acetic acid has a wide range of applications in scientific research:
Biology: The compound’s derivatives have shown potential as inhibitors of certain enzymes and receptors, making them valuable in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (4-Cyano-6-methylpyridin-2-YL)acetic acid and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (4-Cyano-6-methylpyridin-2-YL)acetic acid include other pyridine derivatives with cyano and methyl groups, such as:
- 4-Cyano-2-methylpyridine
- 6-Cyano-4-methylpyridine
- 2-Cyano-4-methylpyridine
Uniqueness
What sets this compound apart from these similar compounds is the presence of the acetic acid moiety, which imparts unique chemical properties and reactivity. This functional group enhances the compound’s solubility and allows for additional chemical transformations, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C9H8N2O2 |
|---|---|
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
2-(4-cyano-6-methylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C9H8N2O2/c1-6-2-7(5-10)3-8(11-6)4-9(12)13/h2-3H,4H2,1H3,(H,12,13) |
Clave InChI |
YYBRCXLTWGTTLG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=N1)CC(=O)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


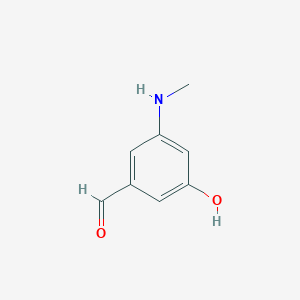
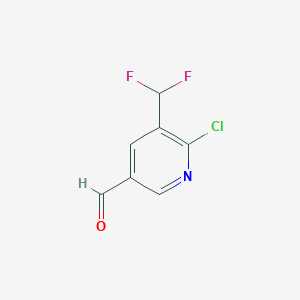

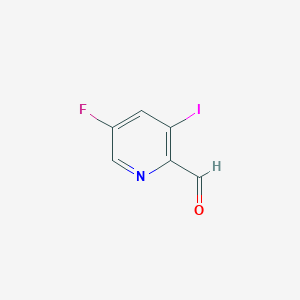
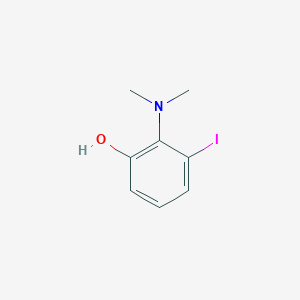
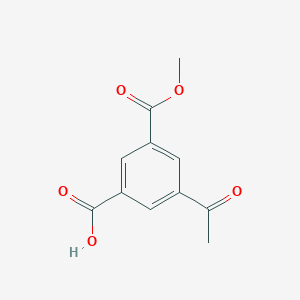
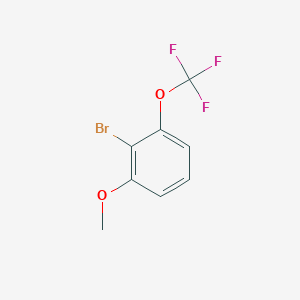
![9-Bromo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14852496.png)
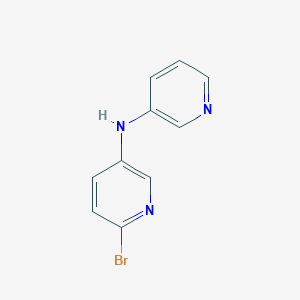
![2-Bromo-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine](/img/structure/B14852519.png)
![methyl (3aS,4S,5S,6Z,10E,11aR)-5-acetyloxy-4-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B14852540.png)
![6,8-Dimethyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14852546.png)
